![molecular formula C18H11NO3 B229692 phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate, also known as POC, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.
Wirkmechanismus
The exact mechanism of action of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is not fully understood. However, it has been suggested that phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has also been shown to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is its broad spectrum of biological activities, which makes it a potential therapeutic agent for various diseases and disorders. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate. One of the areas of interest is the development of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate-based drug formulations for the treatment of various diseases and disorders. Another area of interest is the elucidation of the exact mechanism of action of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate, which can help in the development of more potent and selective analogs. Furthermore, the potential use of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate as a diagnostic tool for the detection of various diseases and disorders is also an area of interest. Overall, the research on phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate holds great promise for the development of novel therapeutic agents for various diseases and disorders.
Synthesemethoden
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate can be synthesized by the reaction of 2-oxo-2H-indene-1-carboxylic acid with phenyl hydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in various diseases and disorders such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
Molekularformel |
C18H11NO3 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
phenyl 2-oxobenzo[cd]indole-1-carboxylate |
InChI |
InChI=1S/C18H11NO3/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)19(17)18(21)22-13-8-2-1-3-9-13/h1-11H |
InChI-Schlüssel |
YVGRDADHKSMQEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
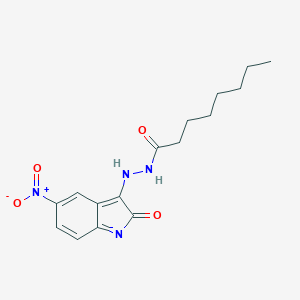
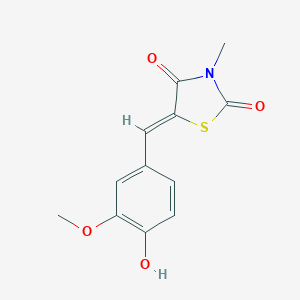
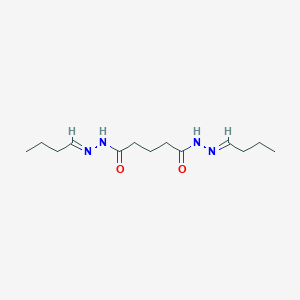
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
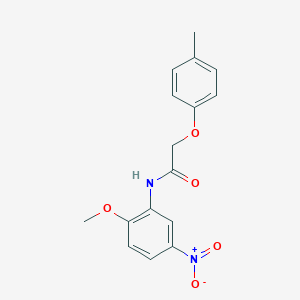
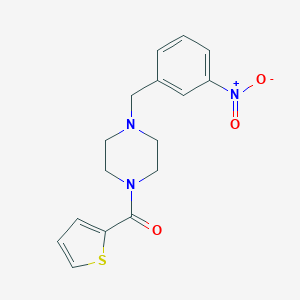
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)